2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure and Properties 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353943-56-2) is a pyrrolidine derivative with a molecular formula of C₁₅H₂₆N₂O₄ and a molecular weight of 298.38 g/mol . Its structure features a pyrrolidine ring substituted with a tert-butyl ester group at the 1-position and a carboxymethyl-amino-methyl moiety at the 2-position. Key physicochemical properties include:
- XLogP3: -0.4 (indicating moderate hydrophilicity)
- Hydrogen bond donors/acceptors: 1/5
- Topological polar surface area (TPSA): 70.1 Ų .
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(14)7-13-8-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVWBGQOJYPXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as CBM-Pyr, is a synthetic compound notable for its unique structural properties, including a pyrrolidine ring and multiple functional groups. Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of approximately 258.31 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in drug development.
Structural Characteristics
The structural features of CBM-Pyr contribute to its biological activity. The presence of both carboxymethyl and amino groups enhances its reactivity and interaction with biological molecules. The tert-butyl ester group is significant for improving the compound's solubility and stability, which are crucial for therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.31 g/mol |
| CAS Number | 204200-06-6 |
| Functional Groups | Carboxymethyl, Amino, Ester |
Biological Activity
Research indicates that CBM-Pyr exhibits a range of biological activities, including:
- Antioxidant Properties : Studies have shown that CBM-Pyr can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : In vitro studies have demonstrated that CBM-Pyr can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- Neuroprotective Activity : Preliminary research suggests that CBM-Pyr may protect neuronal cells from apoptosis induced by various stressors, indicating its potential in neurodegenerative disease therapies .
The mechanisms through which CBM-Pyr exerts its biological effects include:
- Modulation of Signaling Pathways : CBM-Pyr has been observed to influence several signaling pathways involved in cell survival and apoptosis. For instance, it may modulate the NF-kB pathway, which plays a critical role in inflammation and immune responses .
- Interaction with Biological Molecules : Interaction studies have indicated that CBM-Pyr can bind to various proteins and enzymes, potentially altering their activity and function. This interaction is essential for its therapeutic applications .
Case Studies
Several case studies highlight the biological activity of CBM-Pyr:
-
In Vitro Antioxidant Study :
- Objective : To assess the antioxidant capacity of CBM-Pyr.
- Method : DPPH radical scavenging assay.
- Results : CBM-Pyr demonstrated significant scavenging activity compared to standard antioxidants.
-
Anti-inflammatory Study in Cell Culture :
- Objective : To evaluate the anti-inflammatory effects of CBM-Pyr on macrophages.
- Method : Measurement of cytokine levels post-treatment.
- Results : A notable reduction in TNF-alpha and IL-6 levels was observed after treatment with CBM-Pyr.
-
Neuroprotection in Neuronal Cell Lines :
- Objective : To investigate the neuroprotective effects of CBM-Pyr against oxidative stress.
- Method : Assessment of cell viability after exposure to oxidative agents.
- Results : Cells treated with CBM-Pyr showed increased viability compared to untreated controls.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of peptide-based drugs and as a building block in the development of novel therapeutics. Its structure allows for the introduction of functional groups that can enhance biological activity.
Key Applications:
- Peptide Synthesis : The tert-butyl ester group serves as a protective group during peptide synthesis, facilitating the formation of complex peptides with improved stability and solubility.
- Drug Development : Research indicates that derivatives of this compound exhibit promising activity against various biological targets, including enzymes and receptors involved in disease processes.
Biochemical Research
In biochemical studies, this compound is employed to investigate protein interactions and modifications due to its ability to mimic amino acids.
Case Studies:
- A study demonstrated that derivatives of 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine can effectively inhibit specific proteases, suggesting its potential as a therapeutic agent in diseases characterized by protease dysregulation.
- Another research highlighted its role in studying enzyme kinetics, where it was used as a substrate to understand the catalytic mechanisms of specific enzymes.
Material Science
The compound's unique chemical structure lends itself to applications in material science, particularly in the development of functionalized polymers.
Applications:
- Polymer Synthesis : The compound can be incorporated into polymer backbones to create materials with enhanced mechanical properties and chemical resistance.
- Nanotechnology : Research has explored its use in creating nanocarriers for drug delivery systems, leveraging its biocompatibility and ability to form stable complexes with therapeutic agents.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Peptide synthesis | Improved stability and solubility |
| Drug development | Promising activity against targets | |
| Biochemical Research | Investigating protein interactions | Effective protease inhibition |
| Studying enzyme kinetics | Insights into catalytic mechanisms | |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
| Nanotechnology | Effective drug delivery systems |
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester Group
The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in peptide synthesis.
| Conditions | Products | Yield | Application |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid | >90% | Deprotection for further functionalization |
| HCl in dioxane | Same as above | 85% | Intermediate in API synthesis |
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
Aminolysis and Peptide Coupling
The carboxymethyl-amino group participates in aminolysis reactions, forming amide bonds. Coupling reagents like EDCI/HOBt enhance efficiency.
| Reagents | Nucleophile | Products | Yield |
|---|---|---|---|
| EDCI, HOBt, DIPEA | Primary amines | Amide derivatives (e.g., peptide conjugates) | 70–85% |
| HATU, DMF | Amino acid esters | Peptidomimetics | 65–80% |
-
Key Finding : Racemization is minimized using HOAt-based reagents due to reduced oxazolone formation .
Nucleophilic Substitution
The carboxymethyl-amino group can undergo substitution with electrophiles, such as chloroacetyl chloride, to introduce functional handles.
Esterification and Transesterification
The carboxylic acid (post-hydrolysis) can be re-esterified with alternative alcohols.
| Alcohol | Catalyst | Products | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl ester | 82% |
| Benzyl alcohol | DCC, DMAP | Benzyl ester (used in solid-phase synthesis) | 78% |
C–H Activation and Functionalization
The pyrrolidine ring undergoes regioselective C–H arylation under palladium catalysis, enabling structural diversification.
| Catalyst System | Aryl Halide | Products | Yield |
|---|---|---|---|
| Pd(OAc)₂, 8-Aminoquinoline | Methyl 3-iodobenzoate | 3-Aryl-pyrrolidine derivative | 45% |
| [Cp*RhCl₂]₂, AgSbF₆ | Aryl diazonium salts | Meta-arylated product | 50–60% |
Reduction and Oxidation
The tertiary amine and ester functionalities are susceptible to redox transformations.
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Oxidation | mCPBA | N-Oxide derivative | 60% |
| Reduction | LiAlH₄ | Alcohol (after ester reduction) | 70% |
Intramolecular Cyclization
Under basic conditions, the carboxymethyl group can cyclize to form lactams.
| Base | Solvent | Products | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 6-Membered lactam | 55% |
| DBU | THF | 5-Membered lactam (minor product) | 30% |
Comparison with Similar Compounds
Q & A
Q. What are the typical synthetic routes for preparing 2-[(carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, and what are the critical reaction steps?
Methodological Answer: The synthesis often begins with activation of the carboxylic acid group (e.g., using thionyl chloride to form the acid chloride) followed by coupling with tert-butyl alcohol in the presence of a base like triethylamine to form the tert-butyl ester. Additional steps may involve introducing the carboxymethyl-amino-methyl side chain via reductive amination or nucleophilic substitution. Key intermediates should be purified using column chromatography or recrystallization to ensure high yields (>70%) and purity (>95%) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological Answer: Characterization typically involves:
- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and esterification.
- Mass spectrometry (MS) to validate molecular weight.
- Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester).
For example, tert-butyl esters of similar pyrrolidine derivatives show distinct tert-butyl proton signals at ~1.4 ppm in ¹H NMR .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester. Stability studies indicate decomposition occurs at >40°C or in the presence of moisture, leading to carboxylic acid byproducts. Use anhydrous solvents (e.g., dried DCM) during handling .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict transition states and energy barriers for key steps like esterification or amide coupling. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent choice, catalyst loading) and reducing trial-and-error experimentation by ~50% .
Q. How should researchers resolve contradictions in spectroscopic data between batches?
Methodological Answer:
- Step 1: Compare NMR spectra for unexpected peaks (e.g., tert-butyl degradation products at δ 1.2–1.5 ppm).
- Step 2: Use HPLC-MS to detect impurities (e.g., hydrolyzed carboxylic acid derivatives).
- Step 3: Re-optimize purification: Switch from silica gel chromatography to reverse-phase HPLC if polar impurities persist. Document batch-specific variations in supplementary data .
Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?
Methodological Answer:
- Steric protection: Introduce Boc (tert-butyloxycarbonyl) groups to shield reactive amines.
- Temperature control: Maintain reactions at 0–20°C to suppress epimerization.
- Catalyst screening: Use DMAP (4-dimethylaminopyridine) for efficient acylations, reducing side-product formation by 30% compared to non-catalyzed conditions .
Q. How can researchers assess the compound’s reactivity under varying pH conditions?
Methodological Answer:
- pH-rate profiling: Conduct kinetic studies in buffered solutions (pH 2–12) to monitor ester hydrolysis via UV-Vis or LC-MS.
- Mechanistic insight: Under acidic conditions (pH < 4), the ester undergoes proton-assisted cleavage, while alkaline conditions (pH > 10) promote nucleophilic attack. Stability is optimal at pH 5–7 .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity data for tert-butyl ester derivatives?
Methodological Answer:
- Source evaluation: Cross-reference peer-reviewed studies (e.g., EPA DSSTox) with vendor SDS sheets. For example, conflicting LD50 values may arise from differing test models (e.g., rodent vs. in vitro assays).
- Dose-response validation: Replicate acute toxicity assays using standardized OECD guidelines, controlling for solvent effects (e.g., DMSO toxicity masking results) .
Methodological Workflow Table
| Step | Technique | Purpose | Key Parameters |
|---|---|---|---|
| Synthesis Optimization | DFT calculations | Predict reaction pathways | Solvent polarity, activation energy |
| Purification | Reverse-phase HPLC | Remove polar impurities | Acetonitrile/water gradient, 254 nm UV |
| Stability Assessment | Accelerated degradation LC | Identify hydrolysis products | 40°C, 75% RH, 14 days |
| Toxicity Screening | OECD 423 acute oral toxicity | Validate safety profile | 5–2000 mg/kg, 14-day observation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
